Calcium bis(N-acetyl-DL-methioninate)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

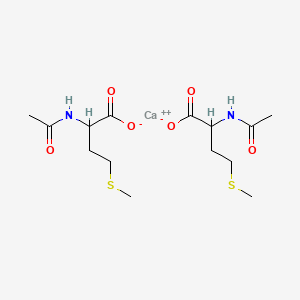

Calcium bis(N-acetyl-DL-methioninate) is a useful research compound. Its molecular formula is C14H24CaN2O6S2 and its molecular weight is 420.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Calcium bis(N-acetyl-DL-methioninate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium bis(N-acetyl-DL-methioninate) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Nutritional Applications

Animal Feed Supplementation

Calcium bis(N-acetyl-DL-methioninate) serves as a valuable source of methionine, an essential amino acid crucial for animal growth and development. Research indicates that supplementation with N-acetyl-L-methionine can enhance milk production in dairy cows by providing methyl donors necessary for lipid synthesis in the mammary gland. Studies have shown that diets supplemented with N-acetyl-L-methionine lead to increased milk fat concentration and overall yield without negatively impacting dry matter intake .

Bioavailability Studies

A comparative study on the bioavailability of methionine sources found that calcium salts of methionine derivatives, including N-acetyl forms, are effectively utilized by livestock. The relative bioavailability values (RBV) indicate that these calcium salts can significantly improve nitrogen retention in pigs, which is essential for optimal growth performance .

Pharmaceutical and Biochemical Research

Stabilization of Protein Formulations

N-acetyl derivatives are known to stabilize protein formulations, particularly albumin products. The incorporation of N-acetyl-DL-methionine into pharmaceutical preparations has been explored as a stabilizer during pasteurization processes, enhancing the shelf life and efficacy of protein-based therapeutics .

Amino Acid Metabolism Studies

Research has also focused on the metabolic pathways involving N-acetyl-DL-methionine. It has been implicated in various biochemical processes, including the modulation of T cell activation through amino acid transport mechanisms. This suggests potential therapeutic roles in immune modulation and treatment strategies for conditions like lupus .

Case Studies and Research Findings

化学反应分析

Hydrolysis by Enzymatic Action

Calcium bis(N-acetyl-DL-methioninate) undergoes stereoselective hydrolysis catalyzed by acylase enzymes. Porcine acylase specifically hydrolyzes the L-enantiomer of N-acetyl-DL-methionine to yield L-methionine, leaving the D-enantiomer unreacted. This reaction is critical for resolving racemic mixtures.

Key Findings :

-

Reaction Kinetics :

-

Time Course :

Mechanism :

N-Acetyl-L-MethionineAcylaseL-Methionine+Acetate

The calcium ion likely stabilizes the carboxylate group, influencing enzyme-substrate interactions.

Oxidation Reactions

N-Acetyl-DL-methioninate derivatives are susceptible to oxidation, particularly at the sulfur atom.

Oxidation by Pyridinium Chlorochromate (PCC)

In acidic DMF/water medium, PCC oxidizes N-acetyl-DL-methioninate to N-acetyl-DL-methionine sulfoxide.

Key Findings :

-

Rate Dependence :

-

Product Identification :

Mechanism :

R-S-CH3PCC/H+R-S(O)-CH3

The calcium salt’s solubility in polar solvents enhances reactivity under aqueous conditions.

Synthetic Preparation

Calcium bis(N-acetyl-DL-methioninate) is synthesized via acetylation of DL-methionine followed by salt formation.

Key Steps :

-

Acetylation :

-

Salt Formation :

Yield and Purity :

Physicochemical Stability

The calcium salt enhances stability compared to free N-acetyl-DL-methionine:

| Property | Value/Observation | Source |

|---|---|---|

| Melting Point | 104–105°C (free acid) | |

| Solubility | Ethyl acetate (extraction medium) | |

| Stability in Solution | Degrades slowly in alkaline conditions |

Comparative Bioefficacy

In nutritional applications, calcium salts of methionine analogs exhibit distinct kinetic behaviors:

| Parameter | Calcium bis(N-acetyl-DL-methioninate) | dl-Methionine |

|---|---|---|

| Rumen Degradation | Slower | Faster |

| Bioavailability (Pigs) | 94–99% relative to l-Met | 100% |

属性

CAS 编号 |

3409-56-1 |

|---|---|

分子式 |

C14H24CaN2O6S2 |

分子量 |

420.6 g/mol |

IUPAC 名称 |

calcium;2-acetamido-4-methylsulfanylbutanoate |

InChI |

InChI=1S/2C7H13NO3S.Ca/c2*1-5(9)8-6(7(10)11)3-4-12-2;/h2*6H,3-4H2,1-2H3,(H,8,9)(H,10,11);/q;;+2/p-2 |

InChI 键 |

RSLXYULLPVSFOZ-UHFFFAOYSA-L |

SMILES |

CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Ca+2] |

规范 SMILES |

CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Ca+2] |

Key on ui other cas no. |

3409-56-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。